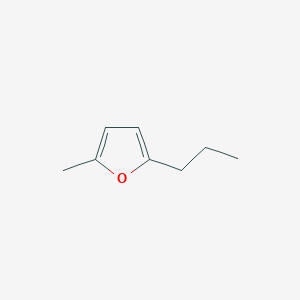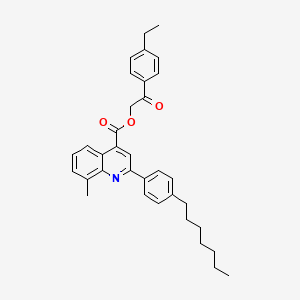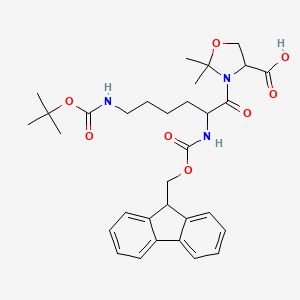![molecular formula C14H9ClN4 B12050095 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile is a chemical compound with the molecular formula C14H9ClN4. It is a solid substance with a molecular weight of 268.70 g/mol. This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable intermediate in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-d]pyrimidine derivative using phosphorus oxychloride. This is followed by the reaction with a benzyl halide to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrrolo[2,3-d]pyrimidine ring can be substituted by nucleophiles.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is utilized in the production of various agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell division and proliferation, making it effective in cancer treatment .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with similar structural features.
Uniqueness
4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it valuable in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C14H9ClN4 |
|---|---|
Peso molecular |
268.70 g/mol |
Nombre IUPAC |
4-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9ClN4/c15-13-12-5-6-19(14(12)18-9-17-13)8-11-3-1-10(7-16)2-4-11/h1-6,9H,8H2 |
Clave InChI |
DWUAYFYLFWSUDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)




![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
